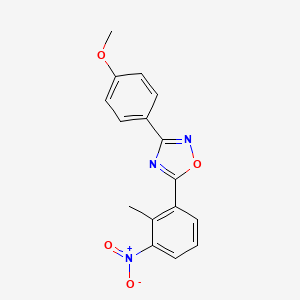

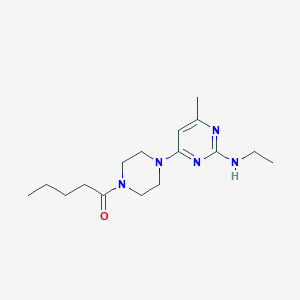

3-(4-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They have gained attention due to their wide range of biological activities and applications in material science (Li Shi-feng, 2007).

Synthesis Analysis

Synthesis of oxadiazole derivatives typically involves the cyclization of acylhydrazides. For example, the synthesis of 2-(4-aminophenyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole was achieved through catalytic hydrogenation, yielding a high purity product (Li Shi-feng, 2007).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized using techniques like FT-IR and NMR. For instance, the structure of similar compounds like 2-(4-aminophenyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole was confirmed using these methods (Li Shi-feng, 2007).

Chemical Reactions and Properties

Oxadiazoles participate in various chemical reactions due to their reactive heterocyclic structure. They can form complexes with different elements, as shown in the synthesis of allylic thioethers of 5-nitrophenyl-1,3,4-oxadiazole (M. Kut et al., 2023).

Physical Properties Analysis

The physical properties of oxadiazoles, such as their crystalline structure and phase behavior, can be determined using methods like X-ray crystallography and differential scanning calorimetry. For instance, the liquid crystalline properties of 1,3,4-oxadiazole derivatives have been studied, showing diverse mesophases depending on the substituents (H. Abboud et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the oxadiazole ring's electronic structure. Studies have shown that these compounds exhibit significant antibacterial and anticancer activities, highlighting their potential in medicinal chemistry (N. P. Rai et al., 2009; T. Yakantham et al., 2019).

科学的研究の応用

Antidiabetic Research

One significant application of the 1,2,4-oxadiazole derivatives is in the field of antidiabetic research. For instance, N-substituted dihydropyrimidine derivatives that incorporate the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antidiabetic activity using the α-amylase inhibition assay. This research suggests the potential utility of oxadiazole derivatives in developing new antidiabetic medications (Lalpara et al., 2021).

Corrosion Inhibition

Another application is in corrosion science, where 2,5-disubstituted-1,3,4-oxadiazoles have demonstrated effectiveness as corrosion inhibitors for mild steel in sulfuric acid media. Their efficiency exceeds 96% under certain conditions, indicating their potential for protecting metals against corrosion (Bouklah et al., 2006).

Liquid Crystal Research

Oxadiazole derivatives also play a role in the development of liquid crystalline materials. For example, a series of mesogenic materials based on 1,3,4-oxadiazole with nitro terminal groups have been synthesized and characterized, showing various liquid crystalline mesophases. This research highlights the significance of oxadiazole derivatives in creating materials with specific thermal and optical properties (Abboud et al., 2017).

Antimicrobial and Antioxidant Studies

Oxadiazole derivatives have been investigated for their antimicrobial and antioxidant activities. A study on new series of 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety revealed compounds with significant antimicrobial and antioxidant properties, underscoring the therapeutic potential of these compounds in drug discovery (Dinesha et al., 2014).

Anticancer Research

Moreover, 1,3,4-oxadiazole derivatives have been designed and synthesized with the aim of finding new chemotherapeutic agents. Some derivatives have shown promising in vitro antimicrobial activity and selectivity towards tumor cell lines, suggesting their application in the development of new anticancer drugs (Kaya et al., 2017).

特性

IUPAC Name |

3-(4-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-10-13(4-3-5-14(10)19(20)21)16-17-15(18-23-16)11-6-8-12(22-2)9-7-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDXKSDHGGFHLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)

![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)

![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)

![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)

![2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)